molecular formula C13H19NO4 B589482 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide CAS No. 1329610-11-8

2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide

Cat. No.: B589482
CAS No.: 1329610-11-8
M. Wt: 256.316
InChI Key: SNMFNOQKGANWHD-FIBGUPNXSA-N
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Description

2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide is a deuterated derivative of N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide. This compound features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties, making it a valuable component in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide typically involves the deuteration of N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide. This process can be achieved through the use of deuterated reagents and solvents under controlled conditions. The reaction often requires a catalyst to facilitate the incorporation of deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to ensure the efficient and consistent incorporation of deuterium. The process must adhere to stringent quality control measures to maintain the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.

    Biology: Employed in metabolic studies to investigate the biological fate of similar compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of deuterated drugs and other specialized chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions can lead to the disruption of cellular processes, making the compound effective in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide is unique due to its deuterium content, which can enhance the stability and metabolic properties of the compound. This makes it particularly valuable in research and therapeutic applications where isotopic labeling is beneficial .

Properties

IUPAC Name

2,2,2-trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-9(15)14-6-5-10-7-11(16-2)13(18-4)12(8-10)17-3/h7-8H,5-6H2,1-4H3,(H,14,15)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMFNOQKGANWHD-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NCCC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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